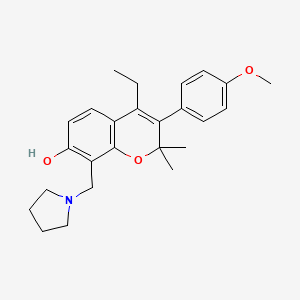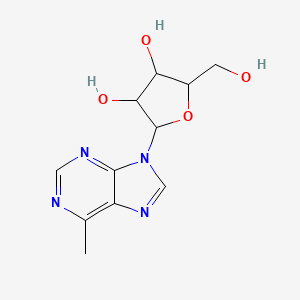![molecular formula C20H16N2 B1220394 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine CAS No. 80462-90-4](/img/structure/B1220394.png)
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is a heterocyclic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepines by combining a nucleophilic aromatic substitution reaction with a subsequent cyclocondensation step . The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
科学的研究の応用
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This mechanism is similar to other benzodiazepines, which are known for their calming and sedative effects.
類似化合物との比較
Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its benzyl substitution at the 6-position can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic applications.
特性
CAS番号 |
80462-90-4 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC名 |
6-benzyl-7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22-20/h1-13H,14H2,(H,21,22) |
InChIキー |
JPLZXAWRAUIZFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
正規SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
同義語 |
6-BDBDA 6-benzyl-5H-dibenzodiazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


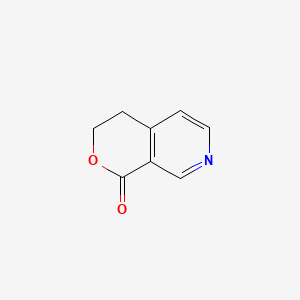
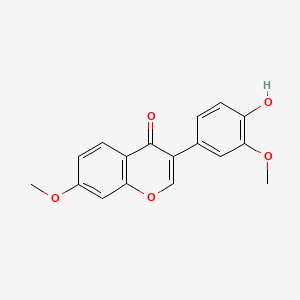
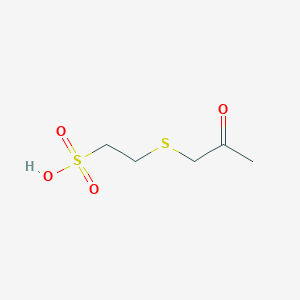
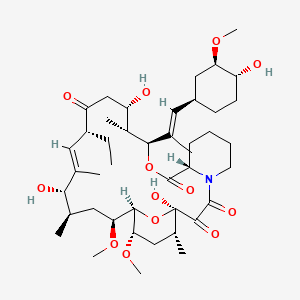
![2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)
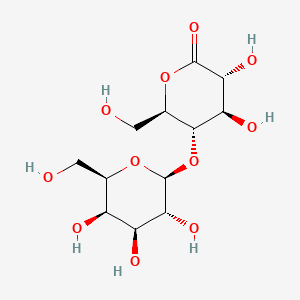
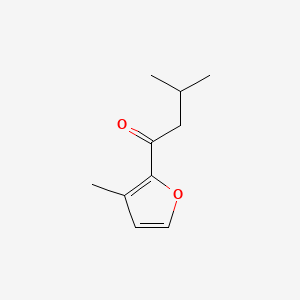
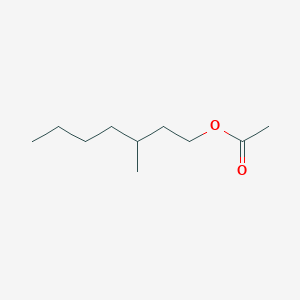
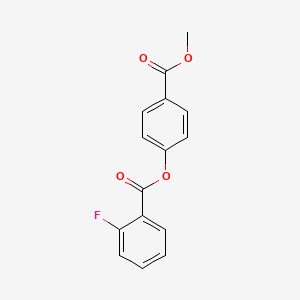
![[4-(2-Methylphenyl)-1-piperazinyl]-(4-nitrophenyl)methanethione](/img/structure/B1220329.png)
![7-[(R)-(4-methylanilino)-phenylmethyl]quinolin-8-ol](/img/structure/B1220331.png)

